molecular formula C15H26O2 B15146221 4alphaH-Eudesm-11(13)-ene-4,12-diol; Ilicic alcohol

4alphaH-Eudesm-11(13)-ene-4,12-diol; Ilicic alcohol

Cat. No.: B15146221
M. Wt: 238.37 g/mol
InChI Key: RMARCXQAHOJNRB-NEXFUWMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alphaH-Eudesm-11(13)-ene-4,12-diol, also known as Ilicic alcohol, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often have significant biological activities. This compound is characterized by its eudesmane skeleton, which includes a hydroxy substituent at C-11 and a double bond between C-3 and C-4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alphaH-Eudesm-11(13)-ene-4,12-diol typically involves the cyclization of farnesyl pyrophosphate (FPP) to form the eudesmane skeleton. This process can be catalyzed by sesquiterpene synthases, which facilitate the formation of the characteristic ring structure. The hydroxy groups at C-4 and C-12 are introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants like Cryptomeria japonica. The extraction process includes steam distillation followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4alphaH-Eudesm-11(13)-ene-4,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4alphaH-Eudesm-11(13)-ene-4,12-diol has several applications in scientific research:

Mechanism of Action

The biological effects of 4alphaH-Eudesm-11(13)-ene-4,12-diol are primarily due to its interaction with cellular membranes and enzymes. It can inhibit certain calcium channels, affecting synaptosomal calcium uptake and neurotransmitter release. This mechanism is particularly relevant in its potential anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Eudesmol: Another eudesmane sesquiterpenoid with similar structural features but different biological activities.

    Beta-Eudesmol: Similar to alpha-eudesmol but with variations in the position of hydroxy groups.

    Gamma-Eudesmol: Another isomer with distinct biological properties.

Uniqueness

4alphaH-Eudesm-11(13)-ene-4,12-diol is unique due to its specific hydroxy and double bond positions, which confer distinct chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1R,4aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13?,14-,15-/m1/s1

InChI Key

RMARCXQAHOJNRB-NEXFUWMNSA-N

Isomeric SMILES

C[C@]12CCC[C@@](C1CC(CC2)C(=C)CO)(C)O

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)CO)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.